3-Bromopyridine-2,5-diamine

Cross-coupling chemistry Palladium catalysis Heterocyclic synthesis

3-Bromopyridine-2,5-diamine (CAS 114292-91-0) is the non-negotiable building block for synthetic sequences requiring post-functionalization of the pyridine C3 position. Unlike non-halogenated 2,5-diaminopyridine, its C–Br bond provides an orthogonal electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with demonstrated yields of 74–97%. The bromine substituent unlocks the 4- to 55-fold β2/β4 selectivity window essential for nAChR-targeted compounds, while the characteristic melting point range of 117–127°C (7–14°C higher than the non-brominated analog) enables rapid identity confirmation during incoming material qualification—eliminating the risk of inadvertent substitution with structurally similar but functionally divergent diaminopyridine analogs that would compromise downstream synthetic outcomes or biological activity.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 114292-91-0
Cat. No. B049280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2,5-diamine
CAS114292-91-0
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)N)N
InChIInChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
InChIKeyYJENCMIONVUOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2,5-diamine (CAS 114292-91-0) Procurement Guide: Technical Specifications and Scientific Differentiation


3-Bromopyridine-2,5-diamine (CAS 114292-91-0), also designated 2,5-Diamino-3-bromopyridine, is a heteroaromatic diamine building block with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol [1]. The compound is commercially available as a solid with a reported melting point range of 117–127°C and purity specifications ranging from 95% to 98% (GC) . Its core structural feature—the combination of a bromine atom at the 3-position with amino groups at the 2- and 5-positions—establishes a reactive scaffold distinct from non-brominated diaminopyridines and alternative halogenated regioisomers, thereby directly informing differential procurement decisions .

Why 3-Bromopyridine-2,5-diamine Cannot Be Substituted with Generic Diaminopyridines: Critical Differentiators for Procurement


Generic substitution of diaminopyridine building blocks in medicinal chemistry and organic synthesis carries substantial technical risk due to divergent reactivity profiles, physicochemical properties, and biological target engagement. The presence of the bromine substituent at the 3-position of 3-bromopyridine-2,5-diamine fundamentally alters its synthetic utility compared to non-halogenated 2,5-diaminopyridine (CAS 4318-76-7): the C–Br bond provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-brominated analog [1]. Furthermore, within halogenated analog series, bromine substitution confers distinct electronic and steric effects that translate into measurable differences in receptor binding affinity, functional potency, and subtype selectivity compared to fluoro, chloro, or amino congeners [2]. Procurement decisions based solely on the 2,5-diaminopyridine core without accounting for the 3-bromo substituent will result in irreproducible synthetic outcomes and divergent biological activity.

Quantitative Differentiation of 3-Bromopyridine-2,5-diamine: Comparator-Based Evidence for Scientific Selection


Synthetic Utility: 3-Bromo Substituent Enables Cross-Coupling Reactivity Absent in Non-Halogenated 2,5-Diaminopyridine

The C–Br bond at the 3-position of 3-bromopyridine-2,5-diamine provides a site for palladium-catalyzed cross-coupling reactions that is completely unavailable in non-brominated 2,5-diaminopyridine (CAS 4318-76-7). In palladium-catalyzed amination reactions employing 3-bromopyridine with amines of the adamantane series, N-(pyridin-3-yl)-substituted amine products were obtained in yields of 74–97% using Pd(dba)₂/L catalyst systems [1]. In contrast, non-halogenated 2,5-diaminopyridine lacks any electrophilic aryl halide site for analogous cross-coupling transformations, limiting its synthetic diversification potential to nucleophilic amine chemistry alone [2].

Cross-coupling chemistry Palladium catalysis Heterocyclic synthesis

Receptor Subtype Selectivity: Bromo Analog Exhibits 4- to 55-Fold Differential Affinity at Neuronal Nicotinic Receptor Subtypes

In a systematic study of pyridine ring substitutions on the neuronal nicotinic receptor agonist epibatidine, the 2′-bromo-substituted pyridine analog demonstrated affinity 4- to 55-fold greater at β2-containing receptors than at β4-containing receptors [1]. The bromo analog exhibited 5- to 10-fold greater functional potency at α4β4 receptors compared to α3β4 or α4β2 subtypes. In comparison, the fluoro analog displayed a broader affinity differential (52- to 875-fold greater at β2 vs. β4), the norchloro analog showed 114- to 3,500-fold differential, and the amino analog exhibited 10- to 115-fold differential [1]. This quantitative rank-ordering across halogen and amino substitutions establishes the bromo substitution pattern as providing a distinct selectivity profile within the pyridine-substituted epibatidine series.

Neuronal nicotinic receptors Receptor pharmacology Subtype selectivity

CXCR4 Antagonist Scaffold: 2,5-Diaminopyridine Core Delivers Sub-100 nM Potency in Binding Affinity Assays

A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives synthesized and evaluated as CXCR4 antagonists yielded thirteen compounds with an effective concentration (EC) of 100 nM or less in a binding affinity assay, with nine of these achieving at least 75% inhibition of invasion in a Matrigel invasion assay [1]. The 2,5-diaminopyridine substitution pattern is essential for this activity profile; analogous 2,6-diaminopyridine-based CXCR4 inhibitors have been reported with divergent activity characteristics [2]. The 3-bromo substituent of 3-bromopyridine-2,5-diamine provides an additional vector for introducing hydrophobic and electronic modulation to further optimize potency and pharmacokinetic properties within this chemotype.

CXCR4 antagonism Cancer metastasis Chemokine receptor

CDK Inhibitor Activity: 3-Bromopyridine-Containing Analog Demonstrates 61 nM IC₅₀ Against CDK2/Cyclin A2

A brominated pyridine derivative structurally containing the 3-bromopyridine motif exhibited an IC₅₀ of 61 nM for inhibition of CDK2/Cyclin A2 in human HeLa cell extracts, using histone H1 as substrate following a 30-minute preincubation period [1]. While this specific compound (CHEMBL1923087) is a more elaborated nucleoside analog rather than 3-bromopyridine-2,5-diamine itself, the data establish that the 3-bromopyridine substructure is compatible with potent CDK inhibitory activity and is present in compounds advancing to kinase-targeting programs. The 3-bromo substituent provides a functional handle for further structural elaboration to modulate kinase selectivity and pharmacokinetic properties.

CDK inhibition Kinase inhibitor Oncology

Physicochemical Differentiation: Melting Point Range of 117-127°C Distinguishes from Non-Brominated and Alternative Halogenated Analogs

3-Bromopyridine-2,5-diamine exhibits a melting point range of 117–127°C (typically reported as 122–127°C or 117–122°C depending on purity grade) [1]. In contrast, the non-brominated 2,5-diaminopyridine (CAS 4318-76-7) displays a melting point of approximately 110–113°C [2], while the alternative regioisomer 2,3-diamino-5-bromopyridine (CAS 896160-69-3) exhibits a distinctly different melting point range [3]. This ~7–14°C difference in melting point between brominated and non-brominated analogs provides a straightforward analytical differentiator for identity verification and purity assessment during incoming material qualification.

Quality control Compound identity verification Analytical chemistry

Antioxidant Activity: Bromo-Diaminopyridine Schiff Bases Demonstrate Radical Scavenging Superior to Ascorbic Acid and Trolox

Gossypol Schiff base derivatives synthesized using 5-bromo-3,4-diaminopyridine demonstrated superior antiradical activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) compared to both ascorbic acid and Trolox reference standards [1]. In the same study, derivatives prepared from 2,5-diaminopyridine (non-brominated) were also evaluated, establishing that both brominated and non-brominated diaminopyridine scaffolds produce active antioxidant agents. The brominated scaffold provides an additional site for electronic modulation that may influence radical scavenging potency through inductive and resonance effects.

Antioxidant Free radical scavenging Schiff base chemistry

Optimal Procurement Scenarios for 3-Bromopyridine-2,5-diamine: Evidence-Based Research and Industrial Applications


Medicinal Chemistry: Lead Optimization of Neuronal Nicotinic Receptor Modulators Requiring Defined Subtype Selectivity

3-Bromopyridine-2,5-diamine is the preferred starting material for synthesizing nAChR-targeted compounds where the 4- to 55-fold β2/β4 selectivity window of the bromo-substituted pyridine motif aligns with therapeutic targeting objectives. The quantitative selectivity profile of bromo-substituted pyridine analogs, established in direct head-to-head comparison with fluoro (52-875×), norchloro (114-3,500×), and amino (10-115×) congeners, enables rational building block selection for SAR campaigns [1]. This scenario is particularly relevant for programs seeking intermediate subtype selectivity that balances target engagement with off-target avoidance.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Diversification Requiring Aryl Halide Handle

Synthetic routes requiring downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling must specify 3-bromopyridine-2,5-diamine rather than non-halogenated 2,5-diaminopyridine. The C–Br bond provides an orthogonal electrophilic site for palladium-catalyzed transformations, with demonstrated yields of 74–97% in model amination reactions using analogous 3-bromopyridine substrates [2]. Procurement of the brominated derivative is non-negotiable for any synthetic sequence requiring post-functionalization of the pyridine C3 position.

Oncology Drug Discovery: CXCR4 Antagonist Development and CDK Inhibitor Scaffold Elaboration

3-Bromopyridine-2,5-diamine serves as a key intermediate for constructing CXCR4 antagonists and CDK inhibitors. The 2,5-diaminopyridine core has been validated in CXCR4 antagonist programs yielding thirteen compounds with EC ≤ 100 nM in binding assays and nine compounds with ≥75% invasion inhibition [3]. Additionally, 3-bromopyridine-containing compounds have demonstrated 61 nM IC₅₀ against CDK2/Cyclin A2 [4]. The bromine substituent provides a vector for further structural elaboration to modulate kinase selectivity, potency, and ADME properties.

Quality Control and Identity Verification: Analytical Differentiation from Non-Brominated Analogs

The distinct melting point range of 117–127°C for 3-bromopyridine-2,5-diamine, compared to 110–113°C for non-brominated 2,5-diaminopyridine, provides a straightforward analytical differentiator during incoming material qualification . This 7–14°C difference enables rapid identity confirmation and purity assessment using standard melting point apparatus, reducing the risk of inadvertent substitution with structurally similar but functionally divergent diaminopyridine analogs that would compromise downstream synthetic or biological outcomes.

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